molecular formula C18H26ClNO6 B4000902 4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

Cat. No.: B4000902
M. Wt: 387.9 g/mol
InChI Key: HJDBKTJSWULDMD-UHFFFAOYSA-N
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Description

4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H26ClNO6 and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(2-allyl-4-chlorophenoxy)butyl](2-methoxyethyl)amine oxalate is 387.1448652 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Characterization and Chemical Behavior

A study focused on the molecular characteristics and structural parameters of a new bis(2-methoxy-4-allylphenyl)oxalate compound, aiming to understand its chemical behavior through theory and experimental observations. The compound was synthesized and characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction. Computational methods such as density functional theory (DFT) were employed to predict its geometry, vibrational frequencies, and NMR chemical shifts. The study also explored the compound's chemical reactive sites, electrostatic potential, and nonlinear optical (NLO) properties, alongside its thermodynamic characteristics (Şahin et al., 2016).

Advanced Oxidation Processes

Research on 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides highlighted their sorption to soil, organic matter, and minerals. The study compiled data on soil-water distribution coefficients and explored the role of various soil parameters and sorbents in the sorption process. Findings suggest that soil organic matter and iron oxides are crucial sorbents for these herbicides, providing insights into environmental behaviors of related compounds (Werner et al., 2012).

Polymerization Processes

In the field of polymer science, a study introduced an original compound designed as a photoiniferter for nitroxide-mediated photopolymerization (NMP2), demonstrating its efficiency under UV irradiation to generate corresponding radicals. This research provides a foundation for developing advanced materials and polymerization techniques using similar organic compounds (Guillaneuf et al., 2010).

Antimicrobial Activity

Synthesis and evaluation of new 1,2,4-triazole derivatives from reactions involving various primary amines, including an exploration of their antimicrobial activities, illustrate the potential for designing novel therapeutic agents. The study highlights the importance of structural modification in achieving desired biological activities and provides a pathway for further research in drug discovery (Bektaş et al., 2010).

Environmental Degradation

The electrochemical oxidation of chlorophenoxy herbicides using boron-doped diamond electrodes was studied, revealing efficient mineralization by electro-Fenton processes. This research is critical for environmental management and pollution control, offering effective methods for the degradation of hazardous compounds (Brillas et al., 2004).

Properties

IUPAC Name

4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2.C2H2O4/c1-3-6-14-13-15(17)7-8-16(14)20-11-5-4-9-18-10-12-19-2;3-1(4)2(5)6/h3,7-8,13,18H,1,4-6,9-12H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDBKTJSWULDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 2
4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 3
4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 4
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4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.